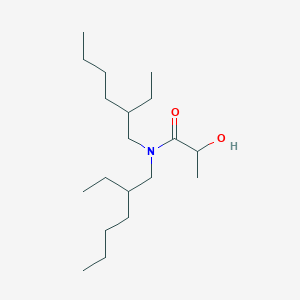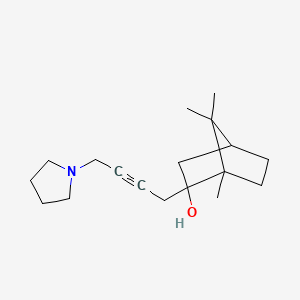
exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrrolidinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Butynyl Chain: The butynyl chain can be attached using alkylation reactions with appropriate alkynyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the alkyne group, converting it to alkenes or alkanes.
Substitution: The pyrrolidinyl group can participate in substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various derivatives with modified functional groups.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action of exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: A similar compound with slight structural variations.
2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one: A ketone derivative with different reactivity.
Uniqueness
The unique combination of the bicyclic structure, pyrrolidinyl group, and butynyl chain in exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol distinguishes it from other compounds. This structural uniqueness contributes to its specific chemical reactivity and potential biological activities.
特性
CAS番号 |
49832-47-5 |
|---|---|
分子式 |
C18H29NO |
分子量 |
275.4 g/mol |
IUPAC名 |
1,7,7-trimethyl-2-(4-pyrrolidin-1-ylbut-2-ynyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C18H29NO/c1-16(2)15-8-10-17(16,3)18(20,14-15)9-4-5-11-19-12-6-7-13-19/h15,20H,6-14H2,1-3H3 |
InChIキー |
YOSLJXMDGDYEFB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)(CC#CCN3CCCC3)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



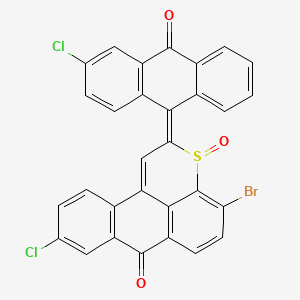
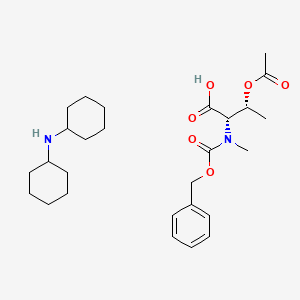
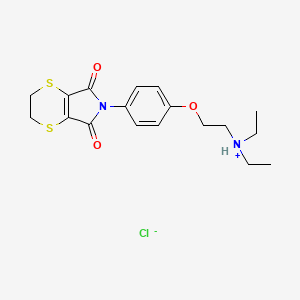

![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
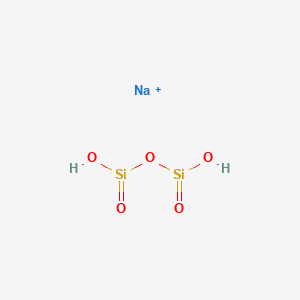
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
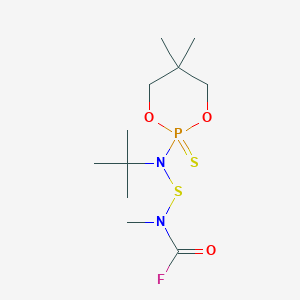
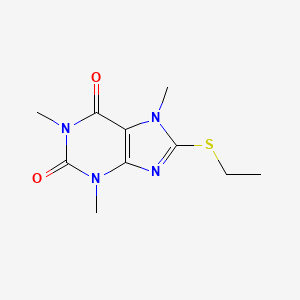
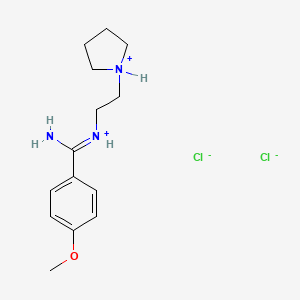

![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
